5-Chloro-1-phenylpentan-1-one
Overview
Description
5-Chloro-1-phenylpentan-1-one is an organic compound with the molecular formula C11H13ClO. It is a chlorinated derivative of 1-phenylpentan-1-one and is known for its applications in various chemical syntheses and research fields. The compound is characterized by a phenyl group attached to a pentanone chain, with a chlorine atom substituting one of the hydrogen atoms on the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-1-phenylpentan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 5-chlorovaleryl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5Cl+C5H9COClAlCl3C6H5COC5H8Cl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 5-Chloro-1-phenylpentanoic acid or 5-chloro-1-phenylpentan-2-one.
Reduction: 5-Chloro-1-phenylpentanol.
Substitution: Products depend on the nucleophile used, such as 5-methoxy-1-phenylpentan-1-one or 5-cyano-1-phenylpentan-1-one.
Scientific Research Applications
5-Chloro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as an intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenylpentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic addition reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpentan-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Bromo-1-phenylpentan-1-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
5-Fluoro-1-phenylpentan-1-one: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological activity.
Uniqueness
5-Chloro-1-phenylpentan-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
5-chloro-1-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQNQSPMTCJERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240973 | |
Record name | 5-Chloro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-93-8 | |
Record name | 5-Chloro-1-phenyl-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-phenylpentan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-phenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-phenylpentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 5-Chloro-1-phenylpentan-1-one and are there any notable structural features?
A1: this compound (C11H13ClO) [] has a slightly curved molecular skeleton. This curvature arises from a dihedral angle of 4.7° between the mean planes of the chlorobutane and benzaldehyde fragments within the molecule [].
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